molecular formula C18H20N2O B5654170 1-(4-methylbenzoyl)-4-phenylpiperazine CAS No. 219989-26-1

1-(4-methylbenzoyl)-4-phenylpiperazine

Cat. No. B5654170
CAS RN: 219989-26-1
M. Wt: 280.4 g/mol
InChI Key: MPTWQLUMMRYFPO-UHFFFAOYSA-N
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Description

1-(4-methylbenzoyl)-4-phenylpiperazine (MBPP) is a chemical compound that belongs to the piperazine family. It has been widely studied for its potential use in the field of medicinal chemistry due to its interesting pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : The compound has been synthesized and characterized in various studies, highlighting its importance in organic chemistry research. For instance, Saeed et al. (2010) synthesized 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea, a derivative of the compound, demonstrating its structural complexity and relevance in synthetic chemistry (Saeed, Mumtaz, & Flörke, 2010).

Biological and Medicinal Applications

  • Antibacterial Potential : Research by Khalil, Berghot, and Gouda (2010) focused on synthesizing N-substituted imide derivatives, including those related to 1-(4-methylbenzoyl)-4-phenylpiperazine, showing potential antibacterial properties (Khalil, Berghot, & Gouda, 2010).
  • COX-2 Inhibition and Anti-inflammatory Properties : Sun et al. (2016) synthesized derivatives of this compound as selective COX-2 inhibitors, demonstrating their potential as anti-inflammatory agents (Sun et al., 2016).

Chemical and Physical Properties

  • Supramolecular Architecture : A study by Yu et al. (2015) involving 1-methylpiperazine, a related compound, focused on multi-component hydrogen-bonding salts with aromatic carboxylic acids, revealing complex supramolecular architectures, highlighting the relevance of this compound in studying such structures (Yu et al., 2015).

Materials Science and Nanotechnology

  • Nanofiltration Membrane Development : Wang We (2013) conducted research on synthesizing 4-aminobenzoylpiperazine, a related compound, for use in composite nanofiltration membranes, indicating the relevance of this compound in materials science applications (Wang We, 2013).

properties

IUPAC Name

(4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-15-7-9-16(10-8-15)18(21)20-13-11-19(12-14-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTWQLUMMRYFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231388
Record name (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219989-26-1
Record name (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219989-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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